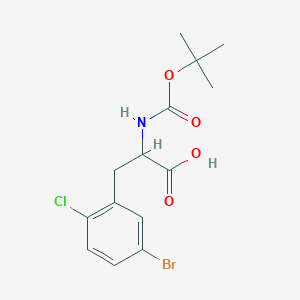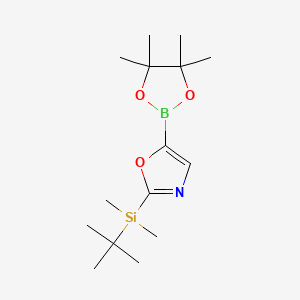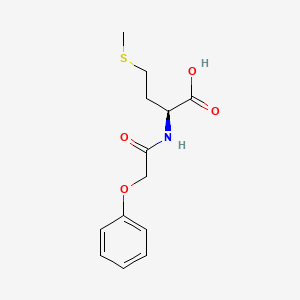![molecular formula C14H17N3O B12276262 Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- CAS No. 88751-40-0](/img/structure/B12276262.png)
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- is a chemical compound with the molecular formula C14H17N3O. It is known for its unique structure, which combines a morpholine ring with a pyrazole ring substituted with a 4-methylphenyl group.
Preparation Methods
The synthesis of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- typically involves the reaction of 4-methylphenylhydrazine with an appropriate ketone to form the pyrazole ring. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group.
Scientific Research Applications
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- can be compared with other similar compounds, such as:
4-Methylmorpholine: This compound is structurally similar but lacks the pyrazole ring.
4-Phenylmorpholine: Similar to the target compound but with a phenyl group instead of a 4-methylphenyl group.
4-(4-Methylphenyl)-1H-pyrazole: This compound contains the pyrazole ring with a 4-methylphenyl group but lacks the morpholine ring.
The uniqueness of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- lies in its combined structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88751-40-0 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)-1H-pyrazol-5-yl]morpholine |
InChI |
InChI=1S/C14H17N3O/c1-11-2-4-12(5-3-11)13-10-15-16-14(13)17-6-8-18-9-7-17/h2-5,10H,6-9H2,1H3,(H,15,16) |
InChI Key |
NJQKIKMWGAKXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



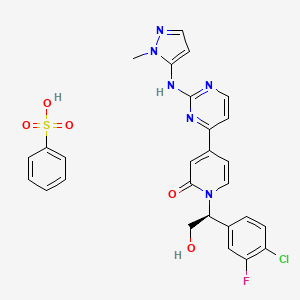
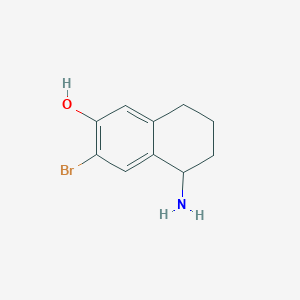
![(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B12276201.png)
![[5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate](/img/structure/B12276207.png)
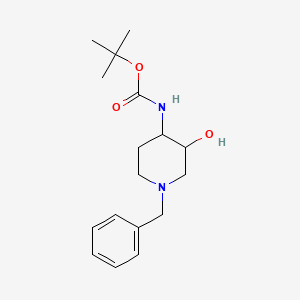
![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)
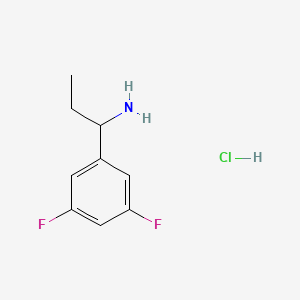
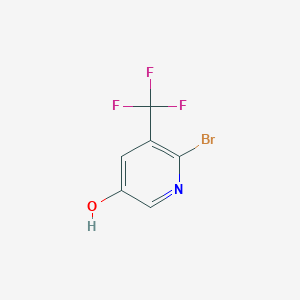
![3-Phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid](/img/structure/B12276224.png)
![tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B12276242.png)
